

# Met5-enkephalin-Arg-Phe peptide sequence and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Met5-enkephalin-Arg-Phe

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## A Technical Guide to Met-Enkephalin-Arg-Phe (MERF)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the endogenous opioid heptapeptide, Met-enkephalin-Arg-Phe (MERF). It details its molecular structure, biosynthesis, receptor interactions, and the experimental methodologies used for its characterization.

## Peptide Sequence and Physicochemical Properties

Met-enkephalin-Arg-Phe, abbreviated as MERF, is a C-terminally extended derivative of Met-enkephalin.<sup>[1]</sup> Its primary structure consists of a seven-amino-acid sequence.

Amino Acid Sequence:

- Three-Letter Code: Tyr-Gly-Gly-Phe-Met-Arg-Phe
- One-Letter Code: YGGFMRF

The peptide's structure is fundamental to its biological activity. The N-terminal tyrosine residue is considered crucial for its interaction with opioid receptors, analogous to the 3-hydroxyl group on morphine.<sup>[1][2]</sup> The addition of Arginine and Phenylalanine at the C-terminus distinguishes it

from the pentapeptide Met-enkephalin, potentially altering its receptor affinity, selectivity, and metabolic stability.[3]

Property	Value
Molecular Formula	C42H57N11O9S
Molecular Weight	900.04 g/mol
Canonical SMILES	<chem>CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N</chem>
IUPAC Name	(2S)-2-[[[(2S)-2-[[[(2S)-2-[[2-[[[2-[[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

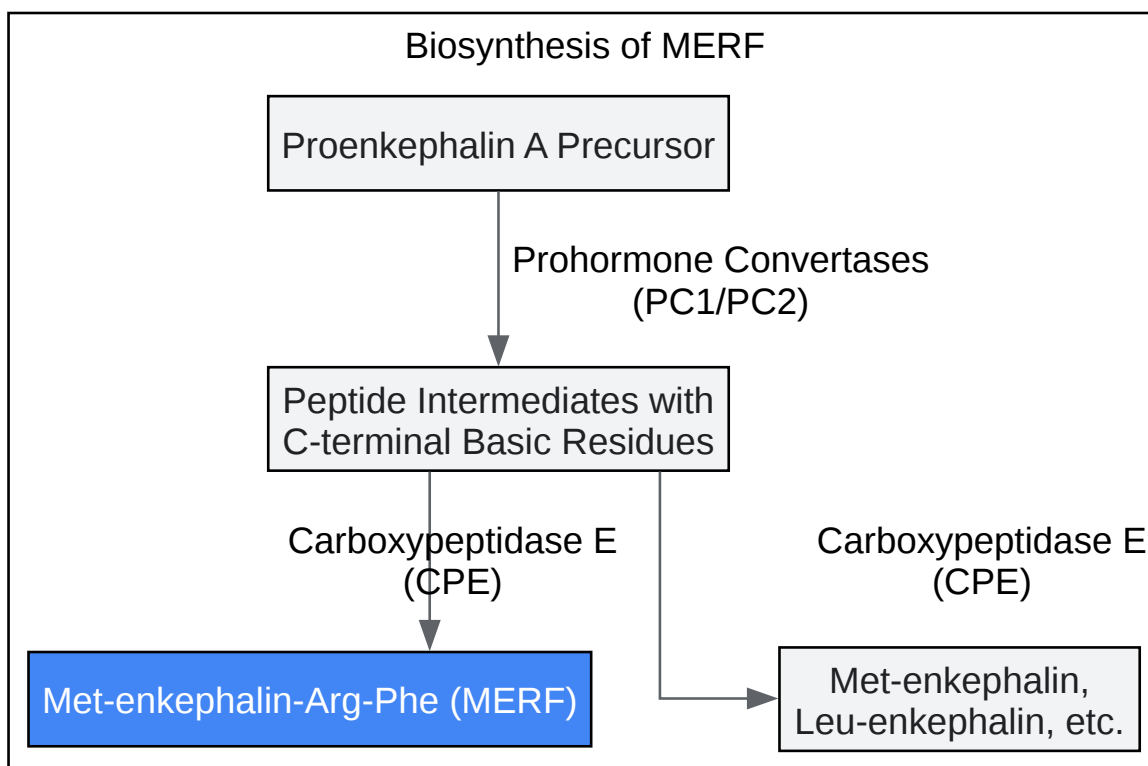
## Biosynthesis and Metabolism

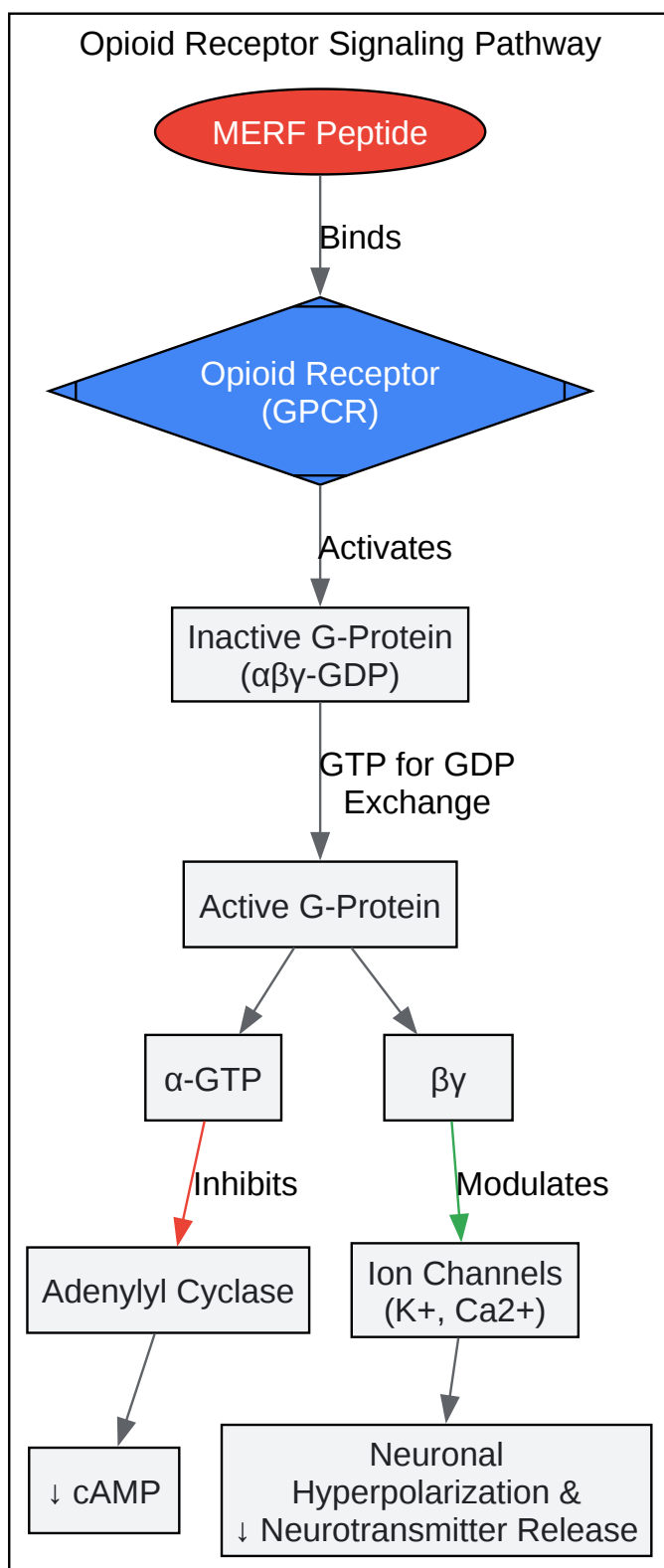
MERF is an endogenous peptide derived from the precursor protein proenkephalin (also known as proenkephalin A).[1][4] The proenkephalin gene encodes a polypeptide that contains multiple copies of opioid peptides.[5] Post-translational processing of proenkephalin by specific enzymes releases the biologically active peptides.

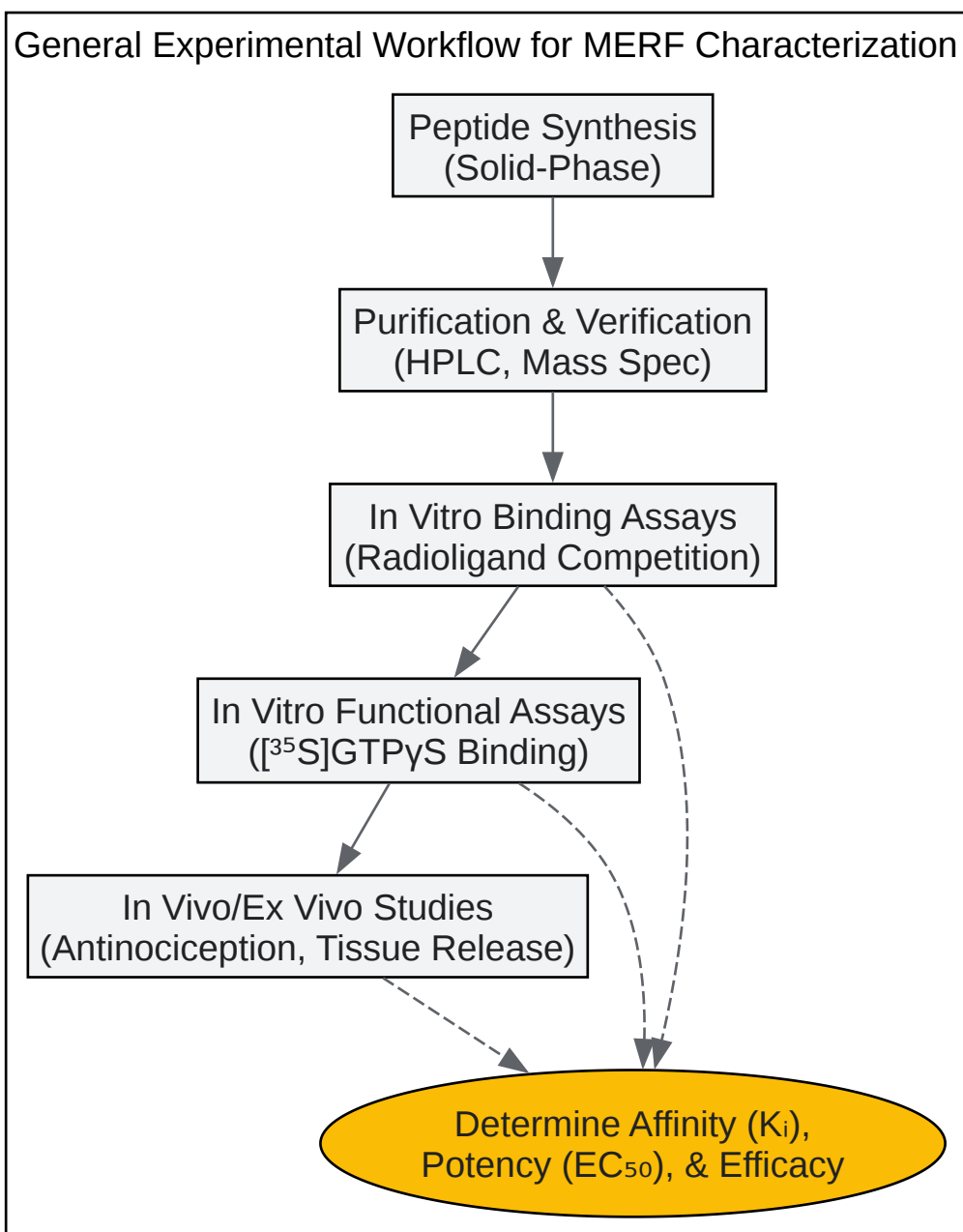
The biosynthetic pathway involves two main enzymatic steps:

- **Endoproteolytic Cleavage:** Prohormone convertases (PC1 and PC2), which are trypsin-like endopeptidases, cleave the proenkephalin precursor at specific basic amino acid residue sites.[1]
- **Exopeptidase Trimming:** Carboxypeptidase E (CPE), formerly known as enkephalin convertase, removes the C-terminal basic residues from the resulting intermediates to yield the final peptide products.[1][6]

One molecule of proenkephalin A yields one copy of the heptapeptide MERF, alongside four copies of Met-enkephalin and one copy of Leu-enkephalin.[1] MERF has been isolated from bovine adrenal medullary granules and the striatum.[3][7] Like other enkephalins, MERF has a short biological half-life due to rapid degradation by various peptidases known as enkephalinases, such as aminopeptidase N (APN) and neutral endopeptidase (NEP).[1]







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- To cite this document: BenchChem. [Met5-enkephalin-Arg-Phe peptide sequence and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15130364#met5-enkephalin-arg-phe-peptide-sequence-and-structure]

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